Benzyl 2-(3-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-bromophenyl)acetate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom at the meta position and esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of benzyl bromide and 3-bromophenylacetic acid in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the carboxylate anion, forming the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound, depending on the nucleophile used.
Oxidation: The major product is 3-bromophenylacetic acid.
Reduction: The major product is 3-bromophenylethanol.
Scientific Research Applications
Benzyl 2-(3-bromophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 2-(3-bromophenyl)acetate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
3-Bromophenylacetic acid: The parent acid of Benzyl 2-(3-bromophenyl)acetate.
Uniqueness
This compound is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can enhance lipophilicity, improving the compound’s ability to cross biological membranes. Additionally, the bromine atom at the meta position can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
benzyl 2-(3-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAIDQIGCWSGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.